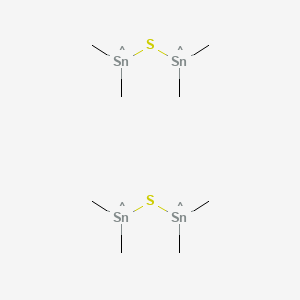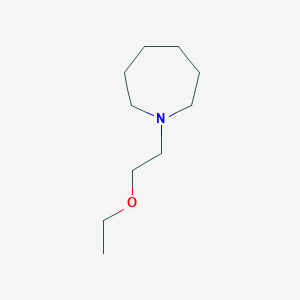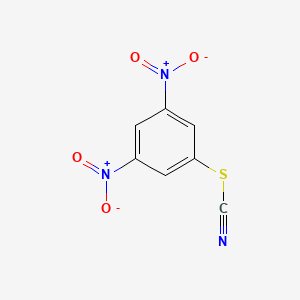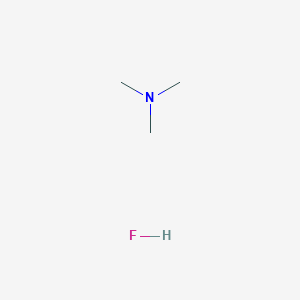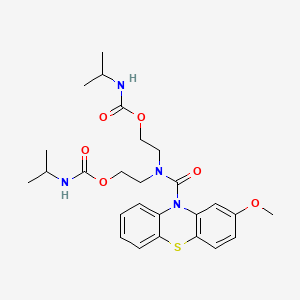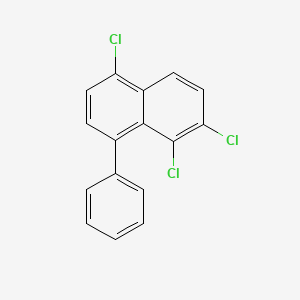
1,2,5-Trichloro-8-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trichloro-8-phenylnaphthalene is a chemical compound belonging to the class of polyaromatic hydrocarbons It is characterized by the presence of three chlorine atoms and a phenyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trichloro-8-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trichloro-8-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce quinones.
Scientific Research Applications
1,2,5-Trichloro-8-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polyaromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,5-Trichloro-8-phenylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Trichloronaphthalene: Similar in structure but lacks the phenyl group.
8-Phenylnaphthalene: Similar in structure but lacks the chlorine atoms.
1,2,5-Trichloroanthracene: Another polyaromatic hydrocarbon with similar chlorine substitution but different ring structure.
Uniqueness
1,2,5-Trichloro-8-phenylnaphthalene is unique due to the combination of chlorine atoms and a phenyl group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64184-46-9 |
|---|---|
Molecular Formula |
C16H9Cl3 |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
1,2,5-trichloro-8-phenylnaphthalene |
InChI |
InChI=1S/C16H9Cl3/c17-13-8-6-11(10-4-2-1-3-5-10)15-12(13)7-9-14(18)16(15)19/h1-9H |
InChI Key |
PUZDOGCQWPRCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C=CC(=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



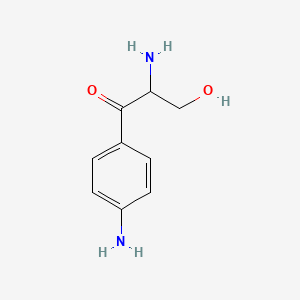


![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)


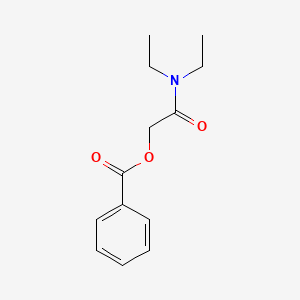
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
